Amyloid |A-Protein (1-12)

Description

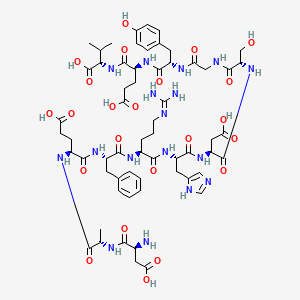

Biochemical Identity and Sequence Characteristics

The Aβ1-12 peptide comprises the first 12 residues of the full-length amyloid-β protein, with the amino acid sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val (DAEFRHDSGYEV). This sequence contains several evolutionarily conserved residues critical for metal binding (His6, His13/14 in full-length Aβ) and electrostatic interactions (Glu3, Asp7).

Table 1: Sequence and physicochemical properties of Aβ1-12

| Property | Value | Source |

|---|---|---|

| Sequence | DAEFRHDSGYEV | |

| Molecular Weight (Da) | 1208.26 | |

| Elemental Composition | C61H63N17O12 | |

| Isoelectric Point (pI) | ~4.2 (calculated) | - |

| Solubility | >1 mM in aqueous buffers |

Mass spectrometry-derived molecular weight calculations confirm the monoisotopic mass as 1208.26 Da when accounting for water loss during peptide bond formation. Elemental analysis via residue summation reveals a composition of 61 carbon, 63 hydrogen, 17 nitrogen, and 12 oxygen atoms, with no sulfur content. The peptide's high density of charged residues (4 acidic, 2 basic) confers strong hydrophilicity, reflected in its solubility exceeding 1 mM under physiological conditions.

Role in Alzheimer’s Disease Pathogenesis

Despite its short length, Aβ1-12 exhibits significant bioactivity in Alzheimer's disease models. The peptide's N-terminal epitope (residues 1-11) directly binds Factor XII, activating the contact system and triggering pro-inflammatory kallikrein-kinin cascades. This interaction occurs through ionic contacts between Aβ1-11's Glu3, Arg5, and Tyr10 residues and Factor XII's surface-exposed lysine clusters.

Structural plasticity enables Aβ1-12 to adopt multiple conformations:

- Disordered coil : Predominant state in aqueous solution, with transient β-turn formation between residues 5-8

- β-strand nuclei : Meta-stable intermediates observed during aggregation initiation

- Superhelical assemblies : Induced by physiological salt concentrations (150 mM NaCl/KCl)

Table 2: Pathogenic mechanisms of Aβ1-12 compared to Aβ42

Microwave irradiation experiments demonstrate Aβ1-12's capacity to undergo structural conversion from disordered coils to β-sheet-rich amyloid fibrils, suggesting environmental factors dramatically alter its aggregation pathway. The peptide's C-terminal valine (Val12) creates a hydrophobic capping motif that stabilizes nascent oligomers, though full fibril maturation requires longer Aβ sequences.

Comparative Analysis with Full-Length Amyloid β Variants

Aβ1-12 lacks the hydrophobic C-terminal domains (residues 17-40/42) essential for cross-β sheet formation in mature amyloid fibrils. Key structural differences include:

Secondary structure propensity :

Aggregation kinetics :

Metal coordination :

Metal Aβ1-12 Binding Site Aβ42 Binding Site Zn²⁺ His6 (logK=6.2) His13/14 (logK=9.1) Cu²⁺ No binding His13/14/Asp1 (logK=10.3)

The truncated peptide's enhanced solubility (0.8 mM vs. 0.02 mM for Aβ42) facilitates wider tissue distribution, potentially explaining its disproportionate presence in cerebrospinal fluid relative to longer Aβ species. Solid-state NMR studies reveal Aβ1-12's C-terminus (residues 9-12) adopts a β-hairpin conformation when incorporated into Aβ42 fibrils, suggesting it templates β-sheet extension during heterogeneous aggregation.

Molecular dynamics simulations highlight critical differences in conformational sampling:

- Aβ1-12: Radius of gyration (Rg) fluctuates between 8-12 Å, indicating compact coil states

- Aβ42: Rg spans 10-18 Å, sampling extended conformations with persistent β-hairpins

These structural disparities underlie Aβ1-12's unique role as a solubility modulator - the peptide delays Aβ42 fibrillization at substoichiometric ratios (1:10) by sequestering hydrophobic C-terminal domains in co-aggregates.

Properties

Molecular Formula |

C61H85N17O23 |

|---|---|

Molecular Weight |

1424.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H85N17O23/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |

InChI Key |

PGDMZNKMGSIEOT-ZAHQXZHISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Amino Acid Assembly

Solid-phase peptide synthesis (SPPS) remains the gold standard for producing short peptides like A-Protein (1-12). The process begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. For A-Protein (1-12), Fmoc-based synthesis is preferred due to its milder deprotection conditions, which reduce side reactions.

Each amino acid is sequentially coupled using activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIEA (N,N-diisopropylethylamine). The N-terminal residue (Ala1) is anchored to the resin, followed by stepwise addition of residues 2–12. Critical challenges include avoiding racemization at sterically hindered residues (e.g., Ile6 and Leu8) and ensuring complete deprotection after each cycle.

Cleavage and Side-Chain Deprotection

Upon completing the sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups. A typical formulation is TFA:H2O:TIS (95:2.5:2.5 v/v), which minimizes side reactions such as oxidation of methionine or tryptophan residues. The crude peptide is then precipitated in cold diethyl ether and lyophilized.

Purification Techniques for A-Protein (1-12)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude A-Protein (1-12) is purified using RP-HPLC with a C18 column and a gradient of acetonitrile (5–60%) in 0.1% TFA. The peptide’s hydrophobicity, driven by residues like Phe3 and Ile10, necessitates careful optimization of elution conditions. Analytical HPLC (Figure 1) reveals a primary peak at ~12.5 minutes, corresponding to the monomeric form, alongside minor peaks from deletion sequences or oxidized byproducts.

Table 1: RP-HPLC Purification Parameters for A-Protein (1-12)

| Column | Flow Rate | Gradient Time | Detection Wavelength |

|---|---|---|---|

| C18, 5 μm | 1 mL/min | 30 min | 214 nm |

Size Exclusion Chromatography (SEC)

SEC separates oligomeric states using a Superdex 75 column equilibrated with phosphate-buffered saline (PBS). A-Protein (1-12) elutes as a single peak at 15 mL, corresponding to a monomeric mass of ~1.4 kDa. Aggregates, if present, elute in the void volume (~8 mL). SEC is critical for confirming the absence of pre-fibrillar species, which could confound biophysical analyses.

Aggregation Prevention and Solubilization Strategies

Solvent Systems for Monomer Stabilization

A-Protein (1-12) is prone to β-sheet formation, necessitating solubilization in solvents that disrupt hydrophobic interactions. Hexafluoroisopropanol (HFIP), a strong hydrogen-bond disruptor, is used to dissolve lyophilized peptide into monomeric solutions (1–2 mM). Subsequent dilution into aqueous buffers (e.g., PBS) yields working concentrations while maintaining solubility.

Particulate Elimination

Nanoparticulates act as aggregation nuclei, prompting the use of 0.22 μm filters for buffers and peptide solutions. Glassware is rinsed with Milli-Q water and baked at 550°C to eliminate organic contaminants. Dynamic light scattering (DLS) confirms the absence of particulates >1 nm in prepared solutions.

Analytical Characterization Methods

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS validates the molecular weight of A-Protein (1-12) (observed m/z: 1325.6 Da vs. theoretical: 1325.2 Da). Post-translational modifications, such as oxidation (+16 Da), are detectable at <5% abundance in purified samples.

Circular Dichroism (CD) Spectroscopy

CD spectra of A-Protein (1-12) in PBS show a minima at 218 nm, indicative of β-sheet content. However, in HFIP, the spectrum shifts to a random coil conformation (minima at 200 nm), confirming solvent-dependent structural plasticity.

Table 2: Secondary Structure Content of A-Protein (1-12)

| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| PBS | 10 | 45 | 45 |

| HFIP | 5 | 15 | 80 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR amide I bands (1600–1700 cm⁻¹) reveal β-sheet dominance (1634 cm⁻¹) in aqueous buffers. In HFIP, the band shifts to 1650 cm⁻¹, consistent with α-helix/random coil transitions.

Chemical Reactions Analysis

Types of Reactions

Amyloid A-Protein (1-12) can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the effects on amyloid formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Peptide with reduced thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

Serum amyloid A (SAA) is an acute phase protein that has significant importance for individuals with inflammatory rheumatic diseases (IRD) . SAA's role in IRD pathogenesis has been confirmed through recent discoveries, including its involvement in the activation of the inflammasome cascade and recruitment of interleukin 17 producing T helper cells .

SAA was identified in 1974 as a proteolytic derivative of SAA via sequence analysis of the protein purified from amyloid deposits . Amyloid protein A is a 76 amino acid N-terminal derivate of SAA .

SAA as a Biomarker in Inflammatory Rheumatic Diseases

SAA's clinical utility in IRD was initially evaluated nearly half a century ago . Early findings indicated that SAA could be used to evaluate disease severity and monitor disease activity in patients with rheumatoid arthritis and secondary amyloidosis . However, more cost-effective and easily applicable markers, such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), overshadowed its use in clinical practice . SAA has since been recognized as a more sensitive biomarker in a wide spectrum of IRD, especially in cases of subclinical inflammation . A growing number of studies confirm SAA's advantages over other biomarkers in predicting and monitoring response to biological immunotherapy in IRD patients .

SAA Isoforms and Their Clinical Relevance

Lately, quantitative methods for measuring different SAA isoforms and proteomic techniques for exploring the clinical relevance of these isoforms are being developed . Xu et al. (38) developed ELISA for SAA1 and investigated levels and ratios of SAA1 in total SAA in healthy subjects and RA patients . They found that both SAA1 and total SAA are significantly elevated in RA patients compared to healthy subjects, although the SAA1/SAA ratio did not differ between the two groups .

SAA in Ankylosing Spondylitis (AS)

Li et al. (52) confirmed SAA as a diagnostic indicator of AS by a proteomic approach (MALDI-TOF MS) . Rademacher et al. (53) validated increased SAA levels in AS patients but did not find a significant correlation between baseline SAA levels and radiographic spinal progression after two years . Wu et al. (54) discovered that SAA1 was the protein with the highest differential expression, even in patients receiving adalimumab . Moreover, SAA1 was significantly higher in patients with peripheral joint involvement and significantly decreased after 24 weeks of adalimumab therapy . Liu et al. (55) also performed a proteomic analysis of AS patient’s sera and found that the combination of CRP and SAA1 has the highest sensitivity and specificity for AS diagnosis and disease activity . They confirmed that SAA1 is more sensitive than total SAA in differentiating active from stable AS as well as AS from healthy controls .

SAA and Metabolic Disease

SAA subtypes have been implicated as playing roles in chronic metabolic diseases including obesity, diabetes, and cardiovascular disease .

SAA and Cellular Processes

SAA can stimulate IL-6 expression, inhibit glucose uptake, and cause morphological changes in cells, indicative of cellular changes .

SAA and Leucocyte Attraction

Mechanism of Action

The mechanism of action of Amyloid A-Protein (1-12) involves its ability to self-assemble into amyloid fibrils. This process is driven by the peptide’s propensity to adopt a β-sheet conformation, which facilitates the formation of stable, insoluble fibrils. The molecular targets and pathways involved include:

Protein-Protein Interactions: The peptide interacts with other amyloidogenic proteins, promoting fibril formation.

Cellular Pathways: The presence of amyloid fibrils can disrupt cellular homeostasis, leading to cell death and tissue damage.

Comparison with Similar Compounds

Comparison with Similar Amyloid β-Protein Fragments

Structural and Physicochemical Comparisons

The table below highlights structural and functional differences between Aβ1-12 and related peptides:

Functional Differences

- Aβ1-12: Primarily used to study initial Aβ interactions and antibody binding due to its non-fibrillar nature. It lacks the hydrophobic C-terminal region critical for cross-β-sheet formation .

- Aβ1-15: Contains additional residues (HHQ) that enhance immunogenicity, making it a candidate for anti-Aβ vaccines .

- Aβ1-42 : The most pathogenic isoform, forming insoluble fibrils and plaques. Its aggregation is accelerated by mutations in APP .

- Aβ25-35 : A truncated fragment with high neurotoxicity, often used in vitro to model Aβ-induced neuronal damage .

Aβ1-12 in Experimental Models

- Aggregation Studies : Aβ1-12 exhibits minimal self-assembly but can seed aggregation of longer Aβ isoforms .

- Therapeutic Targeting : Used to design antibodies targeting the N-terminal epitope of Aβ, which is exposed in soluble oligomers .

Comparative Toxicity

- Aβ1-42 and Aβ25-35 induce significant neuronal apoptosis and oxidative stress, whereas Aβ1-12 shows negligible toxicity .

Clinical Relevance

Key Challenges and Controversies

- Amyloid Hypothesis Debate : While Aβ1-42 remains central to AD therapeutics, drugs targeting Aβ (e.g., aducanumab) show inconsistent clinical outcomes, prompting debates about the role of shorter Aβ fragments like Aβ1-12 in disease mechanisms .

- Functional Redundancy : Overlapping regions in Aβ peptides (e.g., residues 1–12 in Aβ1-12 and Aβ1-42) complicate isoform-specific therapeutic design .

Biological Activity

Amyloid A-Protein (1-12), a fragment derived from Serum Amyloid A (SAA), plays a significant role in various biological processes, particularly in inflammation and amyloidosis. Understanding its biological activity is crucial for developing therapeutic strategies against diseases associated with amyloid deposition, such as Alzheimer's disease and systemic amyloidosis.

Structure and Function

Amyloid A-Protein (1-12) is an amyloidogenic peptide that has been implicated in the formation of amyloid fibrils. This peptide is part of the SAA family, which includes several isoforms (SAA1, SAA2, etc.) produced primarily by the liver during the acute phase response (APR) to inflammation. The SAA proteins are known to modulate immune responses, promote leukocyte chemotaxis, and engage in lipid metabolism.

Key Functions:

- Immune Modulation : SAA proteins activate transcription factors like NF-κB and influence macrophage polarization, potentially skewing them towards an anti-inflammatory M2 phenotype .

- Lipid Metabolism : SAA interacts with high-density lipoproteins (HDL) and has been shown to affect cholesterol efflux and lipid transport .

- Pathogen Recognition : SAA acts as an opsonin, enhancing the immune response against bacterial infections .

Biological Activity and Mechanisms

The biological activity of Amyloid A-Protein (1-12) is closely linked to its role in inflammation and amyloidosis. Elevated levels of SAA are observed during inflammatory states, leading to increased synthesis of amyloid fibrils.

- Leukocyte Recruitment : Through G protein-coupled receptors like FPR2, SAA promotes the migration of neutrophils and monocytes .

- Aggregation Inhibition : Studies have demonstrated that small peptides can inhibit the aggregation of SAA-derived peptides, suggesting potential therapeutic avenues for preventing amyloid formation .

- Cytokine Interaction : SAA levels are regulated by inflammatory cytokines such as IL-6 and TNF-α, linking its activity directly to the inflammatory response .

Case Study 1: AA Amyloidosis

A recent case study highlighted a patient with AA amyloidosis secondary to chronic skin infections. The study emphasized the importance of managing underlying infections to prevent amyloid deposition and associated complications. The patient's treatment involved antibiotics and education on injection drug use risks .

Research Findings

Numerous studies have explored the aggregation properties of Amyloid A-Protein:

- Inhibition Studies : Research has shown that short peptides can effectively inhibit the aggregation of SAA1.1 fragments (including 1-12), demonstrating their potential as therapeutic agents against amyloidosis .

- Inflammatory Response : Elevated levels of SAA have been linked to various inflammatory diseases, including rheumatoid arthritis and Crohn's disease, suggesting a broader role in chronic inflammation .

Data Summary

| Feature | Details |

|---|---|

| Source | Primarily produced by the liver during acute inflammation |

| Key Functions | Immune modulation, lipid metabolism, pathogen recognition |

| Associated Diseases | Alzheimer's disease, AA amyloidosis, inflammatory rheumatic diseases |

| Mechanisms of Action | Leukocyte recruitment via FPR2, aggregation inhibition by small peptides |

| Research Findings |

Q & A

(Basic) What are the established protocols for synthesizing and purifying Aβ(1-12) to ensure reproducibility in aggregation studies?

Answer:

Aβ(1-12) synthesis requires optimized protocols to minimize batch-to-batch variability. Recombinant expression systems, such as E. coli, are widely used for producing methionine-extended Aβ (e.g., Aβ(M1-42)), which avoids costly enzymatic cleavage steps . Post-purification, reverse-phase HPLC and MALDI-TOF mass spectrometry are critical for verifying peptide integrity. For aggregation studies, dissolve lyophilized peptides in hexafluoroisopropanol (HFIP) to disrupt pre-formed aggregates, followed by solvent evaporation and resuspension in buffer (e.g., 10 mM phosphate, pH 7.4). Sonication and centrifugation ensure monomeric preparation .

(Advanced) How can researchers resolve contradictions in reported Ca²⁺ effects on Aβ(1-12) assembly and cellular interactions?

Answer:

Calcium’s dual role in Aβ assembly—promoting tetragonal array formation while non-essentially enhancing LPS binding—can be dissected using in vitro reconstitution assays. For example:

- Structural analysis: Compare Ca²⁺-free vs. Ca²⁺-supplemented conditions using TEM to assess oligomer morphology (e.g., loose arrays vs. interlocked tetragonal units) .

- Functional assays: Quantify reattachment efficiency to LPS-coated cells via flow cytometry under varying Ca²⁺ concentrations (0–5 mM) .

- Molecular dynamics simulations: Model Ca²⁺-mediated conformational changes in Aβ(1-12) to identify binding domains critical for array stabilization .

(Basic) Which biophysical techniques are most effective for characterizing Aβ(1-12) oligomerization states?

Answer:

- Size exclusion chromatography (SEC): Resolves monomeric, oligomeric, and fibrillar species based on hydrodynamic radius .

- Thioflavin T (ThT) fluorescence: Monitors β-sheet-rich fibril formation kinetics .

- Circular dichroism (CD): Tracks secondary structural shifts (random coil → β-sheet) during aggregation .

- Native PAGE: Differentiates low-n oligomers (dimers, trimers) under non-denaturing conditions .

(Advanced) What computational strategies are emerging for predicting Aβ(1-12) self-assembly pathways?

Answer:

Machine learning (ML) models trained on amyloid databases (e.g., WALTZ-DB 2.0) can predict aggregation-prone sequences. Key approaches include:

- Deep learning: Use convolutional neural networks (CNNs) to analyze sequence motifs linked to β-hairpin formation .

- Molecular docking: Simulate Aβ(1-12) interactions with anionic lipids (e.g., lysolipid micelles) to identify cofactors driving membrane disruption .

- Free-energy landscapes: Map oligomerization pathways using enhanced sampling techniques (e.g., metadynamics) .

(Basic) How does pH influence Aβ(1-12) fibrillation kinetics, and what buffer systems are recommended?

Answer:

Aβ(1-12) aggregation is highly pH-sensitive. At pH 4–5 (mimicking melanosomes), rapid fibrillation occurs due to protonation of Glu/Asp residues, reducing electrostatic repulsion . At pH ≥6, fibrils dissolve into monomers. Recommended buffers:

- pH 4–5: 20 mM acetate buffer.

- pH 7–8: 10 mM Tris-HCl or phosphate buffer.

Include 100 mM NaCl to screen charge effects and mimic physiological ionic strength .

(Advanced) What functional assays best validate the biological relevance of Aβ(1-12) aggregates in neurodegeneration models?

Answer:

- Cytotoxicity assays: Treat neuronal cell lines (e.g., SH-SY5Y) with Aβ(1-12) oligomers and measure lactate dehydrogenase (LDH) release .

- Membrane permeability: Use giant unilamellar vesicles (GUVs) loaded with calcein to quantify dye leakage induced by Aβ(1-12) .

- Immunoassays: Test oligomer-specific antibody binding (e.g., A11) via ELISA to distinguish pathogenic conformers .

- In vivo models: Inject Aβ(1-12) into zebrafish embryos and assess neurodevelopmental defects via confocal imaging .

(Basic) How should researchers address uncertainties in Aβ(1-12) aggregation data due to methodological variability?

Answer:

- Standardize protocols: Use identical peptide sources, solvents, and agitation speeds (e.g., 200 rpm orbital shaking) .

- Statistical analysis: Report mean ± SD from ≥3 independent experiments and perform ANOVA to assess significance .

- Negative controls: Include reverse-sequence peptides (e.g., Aβ(42-1)) to confirm aggregation specificity .

(Advanced) How can structural insights into Aβ(1-12) β-hairpin conformations inform therapeutic design?

Answer:

Macrocyclic β-hairpin mimetics (e.g., derived from Aβ16-36) can be engineered to:

- Block oligomerization: Design competitive inhibitors that disrupt β-sheet stacking .

- Enhance clearance: Conjugate mimetics to antibodies targeting microglial phagocytosis receptors .

- Modulate toxicity: Use cryo-EM structures of Aβ(1-12) oligomers to identify solvent-exposed epitopes for neutralization .

(Basic) What are the critical factors in designing reproducible cell-based assays for Aβ(1-12) toxicity?

Answer:

- Cell type: Use primary neurons or iPSC-derived neurons for physiological relevance.

- Dose optimization: Titrate Aβ(1-12) concentrations (1–10 μM) to avoid non-specific cytotoxicity .

- Time course: Monitor effects over 24–72 hours to capture acute vs. chronic toxicity .

- Quality control: Verify peptide aggregation state via TEM before treatment .

(Advanced) How can researchers reconcile discrepancies between in vitro and in vivo Aβ(1-12) aggregation behaviors?

Answer:

- Co-factor inclusion: Supplement assays with apolipoprotein E4 or heparan sulfate to mimic brain extracellular matrix interactions .

- Cross-validation: Compare in vitro SEC profiles with ex vivo Aβ extracts from transgenic mouse brains via immunoblotting .

- Microfluidic models: Use 3D neurovascular chips to study Aβ(1-12) clearance dynamics under flow conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.